CID 71341211
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Overview
Description
The compound with the identifier “CID 71341211” is known as cyclohexanecarboxylic acid. It is an organic compound with the molecular formula C₇H₁₂O₂. Cyclohexanecarboxylic acid is a carboxylic acid derivative of cyclohexane and is typically a colorless oil that crystallizes near room temperature .
Preparation Methods
Cyclohexanecarboxylic acid is primarily prepared by the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, typically palladium on carbon, under high pressure and temperature conditions . Industrial production methods also involve the catalytic hydrogenation of benzoic acid, which is a more scalable and efficient process for large-scale production .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cyclohexene.
Reduction: The carboxylic acid group can be reduced to an alcohol group.
Substitution: The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
Common reagents used in these reactions include hydrogen gas for hydrogenation, thionyl chloride for the formation of acid chlorides, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include cyclohexene, cyclohexanol, and cyclohexanecarbonyl chloride .
Scientific Research Applications
Cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Biology: It is used in the study of metabolic pathways involving carboxylic acids.
Industry: It is used in the production of various polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid can be compared with other similar compounds such as:
- Abscisic acid
- Buciclic acid
- Chlorogenic acid
- Chorismic acid
- Dicyclomine
- Quinic acid
- Shikimic acid
- Tranexamic acid
What sets cyclohexanecarboxylic acid apart is its unique structure as a cyclohexane derivative with a carboxylic acid group, which imparts specific chemical reactivity and physical properties. Its role as a precursor to caprolactam also highlights its industrial significance .
Properties
Molecular Formula |
CoSn3 |
---|---|
Molecular Weight |
415.1 g/mol |
InChI |
InChI=1S/Co.3Sn |
InChI Key |
WPFXDKBORAQATJ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
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